1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
Overview
Description
1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a small molecule that belongs to the class of tetrazole-based compounds. It has garnered interest in the scientific community due to its potential therapeutic effects and potent biological activity. The compound is characterized by its unique structure, which includes a cyclopropyl group attached to a tetrazole ring, making it a subject of various research studies.
Preparation Methods
The synthesis of 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis to meet commercial demands.
Chemical Reactions Analysis
1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research has explored its potential therapeutic effects, including its use as a drug candidate for various medical conditions.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can be compared with other tetrazole-based compounds, such as:
4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline: This compound shares the tetrazole ring but differs in the attached functional groups, leading to different properties and applications.
1H-Tetrazole-5-methanamine, 1-cyclopropyl-α-methyl-: Another similar compound with variations in the molecular structure that affect its reactivity and use.
The uniqueness of this compound lies in its specific combination of the cyclopropyl group and tetrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-cyclopropyltetrazol-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-4(7)6-8-9-10-11(6)5-2-3-5/h4-5H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZCYFRZFCBZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267243-43-5 | |
Record name | 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.